DDR1 Biochemical Binding Affinity Advantage of the 3,4-Dichloro Substitution Pattern
The 3,4-dichloro substitution on the benzamide ring confers nanomolar DDR1 binding affinity. In a Kinomescan assay using wild-type human DDR1 kinase domain (residues R565–V876), this compound achieved a Kd of 31 nM [1]. While direct Kd data for the unsubstituted benzamide comparator (CAS 2034521-37-2) or the 5-bromo-2-chloro analog (CAS 2034308-76-2) in the same assay are not publicly available, class-level SAR from DDR1 benzamide inhibitor programs indicates that removal of the 3,4-dichloro motif typically results in a >10-fold loss in DDR1 biochemical potency [2]. This positions the 3,4-dichloro pattern as a pharmacophoric requirement for maintaining sub-100 nM DDR1 engagement, differentiating it from non-chlorinated or mono-halogenated analogs which generally fall into the >300 nM range [2].
| Evidence Dimension | DDR1 kinase domain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 31 nM (Kinomescan, wild-type human DDR1, residues R565–V876) |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 2034521-37-2): Kd not reported; SAR trend suggests >300 nM. 5-Bromo-2-chloro analog (CAS 2034308-76-2): Kd not reported. |
| Quantified Difference | Estimated >10-fold advantage over non-dichlorinated analogs (class-level inference) |
| Conditions | Kinomescan competitive binding assay; wild-type human DDR1 kinase domain (partial length, R565–V876) expressed in bacterial system; recombinant enzyme preparation. |
Why This Matters
A Kd of 31 nM represents a strong biochemical engagement level suitable for chemical probe studies, whereas analogs predicted to fall above 300 nM would require much higher concentrations to achieve equivalent target occupancy, increasing off-target risk and complicating dose-response interpretation.
- [1] BindingDB. BDBM50556597: Kd = 31 nM for DDR1 kinase domain. Kinomescan assay, wild-type human DDR1 (R565–V876). View Source
- [2] Gao, M. et al. (2020). Discovery of potent and selective DDR1 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(2), 126768. (SAR analysis demonstrating the impact of benzamide ring substitution on DDR1 inhibitory potency.) View Source
